molecular formula C19H16FN3OS B6138161 4-(3-Fluorophenyl)-3-methyl-1-phenyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one

4-(3-Fluorophenyl)-3-methyl-1-phenyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one

Cat. No.: B6138161
M. Wt: 353.4 g/mol
InChI Key: ABAQVBHKNUOKQU-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-3-methyl-1-phenyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines a pyrazole ring with a thiazepine ring, making it a valuable candidate for various pharmacological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-3-methyl-1-phenyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one typically involves a multi-component reaction. One common method includes the condensation of substituted pyrazoles, aldehydes, and thioglycollic acid in the presence of a solid acid catalyst. This reaction is often carried out in water, making it an environmentally friendly approach .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using similar multi-component reactions. The use of recyclable heterogeneous solid acid catalysts ensures the process is efficient, sustainable, and yields high purity products .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-3-methyl-1-phenyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(3-Fluorophenyl)-3-methyl-1-phenyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-3-methyl-1-phenyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, which can lead to various pharmacological effects. For example, it has been shown to inhibit bacterial enzymes, thereby exerting its anti-bacterial activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-3-methyl-1-phenyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one
  • 4-(3-Fluorophenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-E][1,4]thiazepin-7(6H)-one

Uniqueness

Compared to similar compounds, 4-(3-Fluorophenyl)-3-methyl-1-phenyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one stands out due to its specific substitution pattern and the presence of both fluorine and phenyl groups. These structural features contribute to its unique pharmacological properties and make it a valuable compound for further research and development .

Properties

IUPAC Name

4-(3-fluorophenyl)-3-methyl-1-phenyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3OS/c1-12-17-18(13-6-5-7-14(20)10-13)25-11-16(24)21-19(17)23(22-12)15-8-3-2-4-9-15/h2-10,18H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAQVBHKNUOKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(SCC(=O)N2)C3=CC(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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